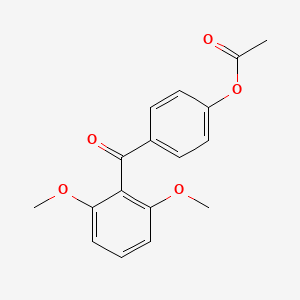

4-Acetoxy-2',6'-dimethoxybenzophenone

Description

4-Acetoxy-2',6'-dimethoxybenzophenone is a benzophenone derivative characterized by acetoxy and methoxy substituents on its aromatic rings. Benzophenones are widely studied for their roles in medicinal chemistry, photochemistry, and material science due to their structural versatility and biological activity .

Properties

IUPAC Name |

[4-(2,6-dimethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-13-9-7-12(8-10-13)17(19)16-14(20-2)5-4-6-15(16)21-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAOYHAYSLKSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641739 | |

| Record name | 4-(2,6-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-23-9 | |

| Record name | 4-(2,6-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-2’,6’-dimethoxybenzophenone typically involves the acetylation of 2’,6’-dimethoxybenzophenone. One common method includes the reaction of 2’,6’-dimethoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of 4-Acetoxy-2’,6’-dimethoxybenzophenone may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-2’,6’-dimethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Organic Synthesis

4-Acetoxy-2',6'-dimethoxybenzophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable various chemical reactions, including oxidation, reduction, and substitution reactions.

- Oxidation: Can be oxidized to form quinones.

- Reduction: The carbonyl group can be reduced to an alcohol.

- Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution.

These reactions are facilitated using common reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential effects on enzyme inhibition and protein interactions.

- Cyclooxygenase-2 Inhibition: Similar compounds have shown inhibitory effects on cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. Computational studies suggest that this compound may interact effectively at the COX-2 active site, indicating potential as an anti-inflammatory agent .

Material Science

The compound is also explored for its applications in materials science, particularly in the development of specialty chemicals and polymers. Its ability to participate in various chemical reactions makes it a valuable building block for creating new materials with specific properties.

Case Studies and Research Findings

-

Enzyme Interaction Studies:

- A study demonstrated that derivatives of benzophenones, including this compound, could effectively inhibit COX-2 activity through strong binding interactions at the enzyme's active site.

-

Synthesis of Novel Compounds:

- Researchers have utilized this compound as a precursor in synthesizing novel benzamide derivatives that exhibit promising antioxidant properties. The synthesized compounds were tested for their ability to scavenge free radicals.

- Material Development:

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’,6’-dimethoxybenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, while the methoxy groups can participate in various biochemical interactions. The compound may act on enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their substituent-driven differences:

Physicochemical Properties

- Melting Points: 4,4'-Dimethoxybenzophenone: 141–146°C 5,5'-Dinitro-4,4'-dimethoxybenzophenone: 193°C 4-Chloro-2',6'-dimethoxybenzophenone: Not reported, but expected to be lower due to reduced symmetry.

- Solubility: Methoxy and acetoxy groups generally improve solubility in polar organic solvents (e.g., DMSO, acetone) compared to non-polar parent benzophenones .

Biological Activity

4-Acetoxy-2',6'-dimethoxybenzophenone (ABP), an organic compound with the molecular formula and a molecular weight of 300.31 g/mol, has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The unique structure of ABP includes both acetoxy and methoxy functional groups, which influence its chemical behavior and biological properties. The compound is classified under benzophenones, characterized by two aromatic rings linked by a carbonyl group. The presence of these functional groups enhances its reactivity and interaction with biological systems.

The biological activity of ABP is attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Hydrolysis : The acetoxy group can undergo hydrolysis, releasing acetic acid, which may affect cellular processes.

- Enzyme Interaction : The methoxy groups can participate in biochemical interactions, potentially modulating enzyme activity or receptor binding.

- Antioxidant Activity : ABP has been investigated for its antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Antimicrobial Properties

ABP has shown potential antimicrobial activity against various pathogens. Research indicates that compounds within the benzophenone class can inhibit bacterial growth through mechanisms such as disrupting cell membrane integrity or interfering with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer properties of ABP:

- Cell Line Studies : In vitro studies have demonstrated that ABP exhibits cytotoxic effects on cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (liver cancer) cells. The compound's IC50 values indicate significant inhibition of cell proliferation at micromolar concentrations.

- Mechanistic Insights : The anticancer activity may be linked to the induction of apoptosis and modulation of cell cycle progression. For instance, ABP has been reported to enhance DNA damage in cancer cells, leading to increased cell death .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of ABP on various tumor cell lines. Results showed that ABP significantly inhibited cell growth, with a notable effect on HepG2 cells where it induced apoptosis through caspase activation .

- Antioxidant Activity Evaluation : Another investigation assessed the antioxidant capacity of ABP using DPPH radical scavenging assays. The results indicated that ABP exhibited substantial free radical scavenging activity, suggesting its potential role as a protective agent against oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of ABP, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzophenone | C13H10O | Parent compound; lacks functional groups influencing reactivity |

| 4-Hydroxybenzophenone | C13H10O3 | Contains hydroxyl group enhancing solubility |

| 2-Acetoxy-4'-bromobenzophenone | C15H11BrO3 | Incorporates bromine atom affecting biological activity |

ABP's distinct combination of acetoxy and dimethoxy groups potentially enhances its biological activity compared to simpler derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.